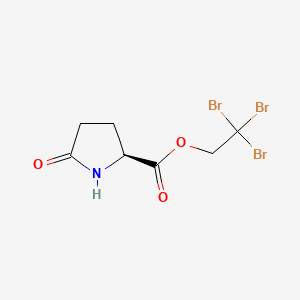
2,2,2-Tribromoethyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tribromoethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Br3NO3 and a molecular weight of 393.86 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of three bromine atoms attached to the ethyl group.
Vorbereitungsmethoden
The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Analyse Chemischer Reaktionen
2,2,2-Tribromoethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dibromoethyl or 2-bromoethyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-oxo-L-proline and 2,2,2-tribromoethanol.
Wissenschaftliche Forschungsanwendungen
2,2,2-Tribromoethyl 5-oxo-L-prolinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of prodrugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-Tribromoethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The 5-oxo-L-proline moiety can interact with amino acid residues in proteins, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Tribromoethyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
2,2,2-Trichloroethyl 5-oxo-L-prolinate: Similar in structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 5-oxo-L-prolinate: Contains fluorine atoms, leading to different chemical properties and reactivity.
Methyl 5-oxo-L-prolinate: A simpler ester derivative with a methyl group instead of a halogenated ethyl group.
Eigenschaften
CAS-Nummer |
54778-37-9 |
|---|---|
Molekularformel |
C7H8Br3NO3 |
Molekulargewicht |
393.86 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
NSUUOPICYTUVAM-BYPYZUCNSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


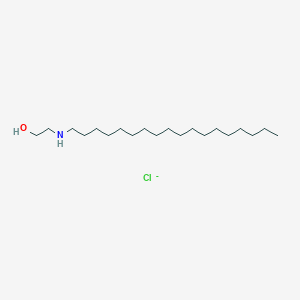
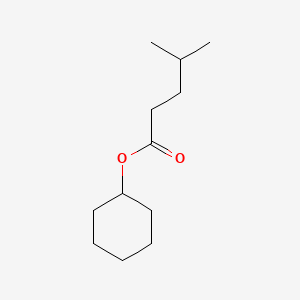
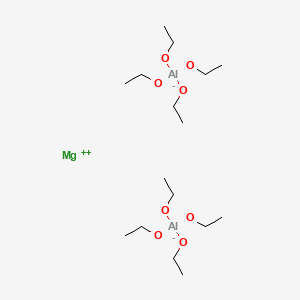
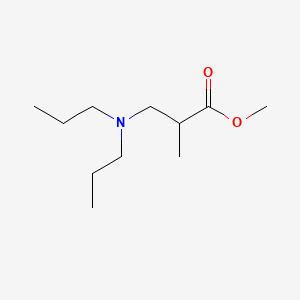
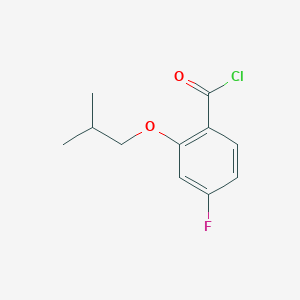
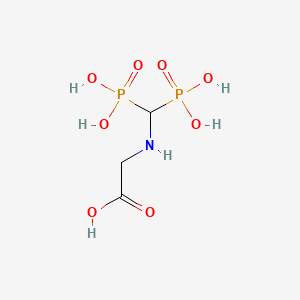
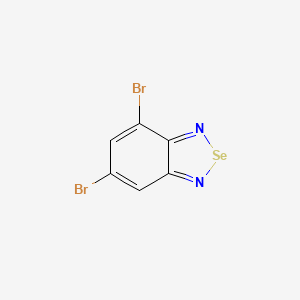
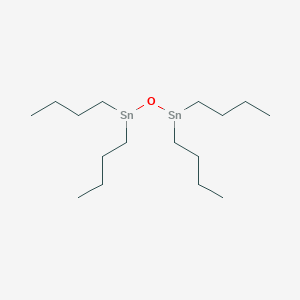
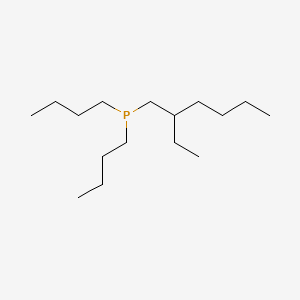
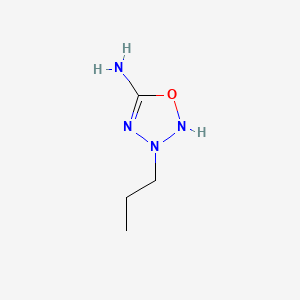



![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)
